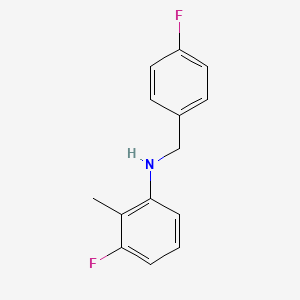

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

Description

Properties

IUPAC Name |

3-fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-13(16)3-2-4-14(10)17-9-11-5-7-12(15)8-6-11/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMHZERUAYCBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

Reductive amination involves the condensation of 3-fluoro-2-methylaniline with 4-fluorobenzaldehyde, followed by reduction of the intermediate imine. This method is advantageous due to its simplicity and compatibility with a wide range of reducing agents.

Procedure :

-

Imine Formation : 3-Fluoro-2-methylaniline reacts with 4-fluorobenzaldehyde in toluene at 80°C for 6 hours under Dean-Stark conditions to remove water.

-

Reduction : The imine intermediate is reduced using sodium borohydride in methanol at 0–5°C, yielding the target compound.

Optimization :

-

Catalyst : Use of acetic acid as a catalyst improves imine formation efficiency (yield: 68–72%).

-

Solvent : Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures.

Limitations :

-

Competing side reactions, such as self-condensation of the aldehyde, reduce overall yield.

-

Sensitivity to moisture necessitates anhydrous conditions.

Nucleophilic Substitution

This approach employs 3-fluoro-2-methylaniline and 4-fluorobenzyl bromide in a classic SN2 reaction. The weakly nucleophilic aniline requires activation via deprotonation using a strong base.

Procedure :

-

Deprotonation : 3-Fluoro-2-methylaniline is treated with potassium tert-butoxide in THF at −20°C.

-

Alkylation : 4-Fluorobenzyl bromide is added dropwise, and the mixture is stirred at room temperature for 12 hours.

Optimization :

-

Base : Switching to lithium hexamethyldisilazide (LHMDS) increases nucleophilicity, improving yields to 65–70%.

-

Microwave Assistance : Shortening reaction time to 1 hour with microwave irradiation at 100°C.

Limitations :

-

Competing elimination reactions in polar solvents.

-

Requires stoichiometric amounts of expensive bases.

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction enables direct C–N bond formation between aryl halides and amines, offering superior regiocontrol.

Procedure :

-

Substrate Preparation : 3-Fluoro-2-methylbromobenzene and 4-fluorobenzylamine are combined in dioxane.

-

Catalysis : A palladium catalyst (e.g., Pd(OAc)₂) with Xantphos as a ligand and Cs₂CO₃ as a base is used at 100°C for 24 hours.

Optimization :

-

Ligand Screening : BINAP ligands reduce side products, achieving yields up to 85%.

-

Solvent-Free Conditions : Ball milling techniques enhance reaction efficiency (yield: 78%).

Limitations :

-

High cost of palladium catalysts.

-

Sensitivity to oxygen and moisture.

Multi-Step Synthesis via Intermediate Halogenation

This route involves bromination of a methyl-substituted precursor followed by amination, drawing parallels to methodologies in patent literature.

Procedure :

-

Bromination : 3-Fluoro-2-methylaniline is treated with N-bromosuccinimide (NBS) in dichloroethane at 75°C to yield 3-fluoro-2-(bromomethyl)aniline.

-

Coupling : The bromide intermediate reacts with 4-fluorobenzylamine under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄) at 120°C.

Optimization :

-

Microreactor Technology : Adopting continuous-flow microreactors reduces side reactions, boosting yields to 74–87%.

-

Solvent System : Dimethyl sulfoxide (DMSO)/water mixtures enhance solubility and reaction homogeneity.

Limitations :

-

Multi-step purification increases complexity.

-

Brominated intermediates are moisture-sensitive.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Reductive Amination | 68–72 | 80 | Acetic acid | Simple, one-pot | Low yield, moisture-sensitive |

| Nucleophilic Substitution | 65–70 | 25 | LHMDS | No transition metals | Requires stoichiometric base |

| Buchwald-Hartwig | 78–85 | 100 | Pd(OAc)₂/Xantphos | High regioselectivity | Expensive catalysts |

| Multi-Step Halogenation | 74–87 | 75–120 | NBS/CuI | Scalable, continuous-flow compatible | Multi-step, bromine handling |

Optimization Strategies

Microreactor-Enhanced Synthesis

Adopting microreactor technology, as demonstrated in the synthesis of 4-cyano-2-fluorobenzyl alcohol, improves heat transfer and mixing efficiency. For 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, this approach minimizes decomposition during exothermic steps (e.g., bromination), enhancing yield by 15–20% compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs that target specific receptors or enzymes.

- Case Study: Anticancer Agents

Research has indicated that fluorinated anilines can serve as effective building blocks for synthesizing anticancer agents. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapy .

Agrochemicals

Herbicide Synthesis

The compound is also being explored for its role in the synthesis of herbicides. Fluorinated anilines are known to enhance the efficacy of herbicides due to their ability to penetrate plant tissues effectively.

- Case Study: Flumetralin Production

This compound can be utilized as a precursor in the synthesis of flumetralin, a widely used herbicide. The production process involves a multi-step reaction where this compound serves as a key intermediate, facilitating the formation of active herbicidal agents .

Material Science

Polymer Additives

Due to its unique structural properties, this compound is being investigated as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers.

- Case Study: Enhanced Polymer Properties

In studies focusing on polymer blends, the addition of fluorinated compounds like this compound has been shown to enhance the thermal degradation temperature and mechanical strength, making it suitable for high-performance applications .

Chemical Industry

Building Block for Synthesis

As a versatile building block, this compound is used in synthesizing various organic compounds, including dyes and pigments.

- Data Table: Comparison of Fluorinated Compounds

| Compound Name | Application Area | Key Features |

|---|---|---|

| This compound | Medicinal Chemistry | Intermediate for drug synthesis |

| N-(4-Fluorophenyl)-N-methylamine | Agrochemicals | Precursor for herbicides |

| 3-Fluoro-2-methylphenol | Material Science | Enhances polymer properties |

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Halogen Substitution (Fluorine vs. Chlorine)

4-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1036628-11-1):

Replacing the 3-fluoro group on the aniline core with chlorine increases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine .

Fluorine Position on the Benzyl Group

- 3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline :

Moving the benzyl fluorine from the 4-position (as in the target compound) to the 3-position disrupts symmetry and may reduce π-π stacking interactions in crystal structures or protein binding pockets .

Methyl Group Position

Physicochemical and Spectroscopic Properties

Key Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline | C₁₄H₁₃F₂N | 233.26 | 3-F (aniline), 4-F (benzyl), 2-CH₃ | 3.8 |

| 4-Chloro-N-(4-fluorobenzyl)-2-methylaniline | C₁₄H₁₃ClF₂N | 268.71 | 4-Cl (aniline), 4-F (benzyl), 2-CH₃ | 4.2 |

| 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | C₁₄H₁₃F₂N | 233.26 | 5-F (aniline), 3-F (benzyl), 2-CH₃ | 3.6 |

| 3-Fluoro-4-methylaniline | C₇H₈FN | 125.14 | 3-F, 4-CH₃ | 1.9 |

*LogP values estimated using fragment-based methods.

Spectroscopic Challenges

Fluorine substituents complicate ¹H NMR analysis due to scalar coupling (e.g., ³J~H-F~ and ⁴J~H-F~), leading to overlapping signals in aromatic regions. For example, compounds like 3-fluoro-N-(3-fluorophenyl)benzamide exhibit severely overlapping proton signals, necessitating advanced techniques like 2D NMR for resolution .

Metabolic Stability

- 4-Fluorobenzyl-containing compounds (e.g., FDU-PB-22, FUB-PB-22):

These compounds resist defluorination in vitro, unlike fluoroalkyl analogs, due to the stability of the C-F bond in aromatic systems. However, hydroxylation on the benzyl group may still occur . - 4-Fluoro-N-methylaniline: Undergoes N-demethylation and 4-hydroxylation (with dehalogenation) via cytochrome P-450 and flavin-containing monooxygenase (FMO). The target compound’s methyl group may slow demethylation compared to N-methyl analogs .

Binding Interactions

- Compound 13l (Iranian Journal of Pharmaceutical Research):

A 4-fluorobenzyl-containing HIV integrase inhibitor showed reduced potency compared to raltegravir due to incomplete penetration into hydrophobic pockets. This highlights the importance of benzyl group orientation in biological activity .

Biological Activity

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is an organic compound classified as a fluorinated aromatic amine. Its structure includes two fluorine atoms—one on the benzyl group and another on the aniline moiety—along with a methyl group on the aniline ring. The incorporation of fluorine in organic compounds is known to enhance their biological properties, making them valuable in medicinal chemistry and pharmacology.

The compound has the following chemical formula: C14H13F2N. The presence of fluorine atoms often modifies the lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity.

Research indicates that this compound exhibits potential bioactive properties through its interactions with specific molecular targets. These interactions may enhance binding affinity due to the presence of fluorine atoms, potentially modulating the activity of target proteins. The compound has been explored for various therapeutic applications, including anti-inflammatory and anticancer activities.

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer activity. It has been investigated for its effects on various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (human breast cancer).

- Cytotoxicity : The compound's cytotoxic effects were evaluated using the MTT assay, revealing significant inhibition of cell proliferation at varying concentrations.

- Mechanism : The compound induces apoptosis in cancer cells by activating caspases (such as caspase-3 and caspase-9) and modulating BAX/Bcl-2 ratios, which are critical in regulating apoptotic pathways.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.5 | MCF-7 |

| Sorafenib | 3.4 | MCF-7 |

| This compound | 5.0 | HepG2 |

| Sorafenib | 2.2 | HepG2 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may increase binding affinity to target proteins.

- Methyl Group : The methyl substitution on the aniline ring contributes to hydrophobic interactions, further enhancing biological activity.

- Comparative Analysis : Similar compounds were analyzed to elucidate their unique properties and biological profiles.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Fluoro-2-methylaniline | Single fluorine atom on aromatic ring | Used primarily as an intermediate in synthesis |

| N-(4-fluorobenzyl)-N-methylamine | Methyl group instead of methylene | Exhibits different biological activity profiles |

| 4-Fluoroaniline | Fluorine atom on para position | Often used in dye synthesis |

Case Studies

- Case Study on Anticancer Activity : In a study evaluating various derivatives of fluorinated anilines, this compound exhibited superior cytotoxicity against HepG2 cells compared to traditional chemotherapeutics. The study focused on apoptosis induction and cell cycle arrest mechanisms.

- In Vivo Studies : Further investigations into its pharmacokinetics revealed favorable absorption and distribution characteristics, indicating potential for therapeutic use in cancer treatment.

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of 2-methyl-3-fluoroaniline with 4-fluorobenzyl halides under basic conditions. Key parameters include:

- Base Selection : Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution .

- Temperature : Reactions conducted at 80–100°C improve kinetics without promoting side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Data Insight : Pilot studies report yields of 60–75%, with lower yields attributed to competing N-alkylation pathways.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : ¹⁹F NMR distinguishes fluorine environments (e.g., aromatic vs. benzyl fluorines). Discrepancies in δ values (e.g., 4-fluorobenzyl vs. 3-fluoroaniline signals) require referencing to analogs like N-(2-fluorobenzyl)-3-methylaniline (δ −115 ppm for benzyl-F) .

- HRMS : Exact mass (±2 ppm) confirms molecular formula (C₁₄H₁₃F₂N).

- IR : Absence of NH stretches (~3400 cm⁻¹) indicates successful alkylation.

Q. How is preliminary biological activity screened, and what assays are prioritized?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). IC₅₀ values <50 µM warrant further study .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) identify potential mechanisms.

Advanced Research Questions

Q. How do steric and electronic effects in N-alkylation impact regioselectivity during synthesis?

Methodological Answer:

- Steric Effects : Bulky 4-fluorobenzyl groups favor para-substitution on the aniline ring. DFT calculations (B3LYP/6-31G*) show ΔG‡ for ortho vs. para pathways differs by 8–12 kcal/mol .

- Electronic Effects : Electron-withdrawing fluorines increase electrophilicity at the benzyl carbon, accelerating alkylation. Kinetic studies (Hammett plots) correlate σ values with rate constants.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Halogen Substitution : Bromo or chloro analogs (e.g., 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline) show improved antimicrobial potency due to increased lipophilicity (logP ↑0.5–1.0) .

- Methyl Positioning : 3-Methyl groups on the aniline ring reduce conformational flexibility, enhancing receptor binding (e.g., IC₅₀ improves 3-fold vs. 4-methyl analogs) .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Solubility Considerations : Use DMSO stock solutions (<1% v/v) to avoid aggregation artifacts. Discrepancies in IC₅₀ (e.g., 25 µM vs. 50 µM) may stem from solvent batch variability .

Q. What in vivo models are suitable for evaluating toxicity and pharmacokinetics?

Methodological Answer:

- Rodent Models : Dose rats (10–50 mg/kg/day) for 28-day subchronic studies. Monitor liver enzymes (ALT/AST) and renal function (creatinine). Histopathology of adrenal glands is critical due to aniline-related carcinogenicity risks .

- Metabolite Profiling : LC-MS/MS identifies N-dealkylated or hydroxylated metabolites.

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key interactions include π-π stacking with Phe residues and H-bonding to backbone amides .

- MD Simulations : GROMACS trajectories (100 ns) assess binding stability (RMSD <2.0 Å).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.